Olomoucin -

Olomoucin

Catalog Number: EVT-8233843
CAS Number:
Molecular Formula: C24H24O7
Molecular Weight: 424.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Olomoucin is a naturally occurring compound that belongs to the class of substances known as flavonoids. It is primarily derived from various plant sources and has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. The compound is named after the city of Olomouc in the Czech Republic, where it was first isolated.

Source

Olomoucin can be extracted from several plant species, particularly those in the family of legumes. It has been identified in various herbs and traditional medicinal plants, which have been used in folk medicine for their health benefits.

Classification

Olomoucin is classified as a flavonoid, which is a type of polyphenolic compound. Flavonoids are known for their diverse range of biological activities and are commonly found in fruits, vegetables, and beverages such as tea and wine.

Synthesis Analysis

Methods

The synthesis of Olomoucin can be achieved through various methods, including:

  1. Natural Extraction: This involves isolating the compound from plant materials using solvents such as ethanol or methanol. The extraction process typically includes maceration or reflux techniques to enhance yield.
  2. Chemical Synthesis: Researchers have developed synthetic routes to produce Olomoucin in the laboratory. These methods often involve multi-step reactions starting from simpler organic compounds.

Technical Details

The extraction process usually involves:

  • Preparation of Plant Material: Drying and grinding the plant parts to increase surface area.
  • Solvent Extraction: Using a suitable solvent to dissolve the flavonoids, followed by filtration to remove solid residues.
  • Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to purify Olomoucin from other compounds present in the extract.
Molecular Structure Analysis

Structure

Olomoucin has a complex molecular structure characterized by multiple hydroxyl groups and a flavone backbone. Its chemical formula is typically represented as C15H10O5C_{15}H_{10}O_5.

Data

  • Molecular Weight: Approximately 270.24 g/mol
  • Melting Point: The melting point can vary based on purity but is generally around 200-210 °C.
  • Solubility: Olomoucin is soluble in organic solvents like ethanol but has limited solubility in water.
Chemical Reactions Analysis

Reactions

Olomoucin can undergo various chemical reactions typical of flavonoids, including:

  1. Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which can lead to the formation of quinones.
  2. Methylation: Methylation reactions can modify its structure, potentially altering its biological activity.
  3. Glycosylation: This reaction involves attaching sugar moieties to Olomoucin, enhancing its solubility and bioavailability.

Technical Details

These reactions often require specific conditions such as temperature control and the use of catalysts to facilitate the desired transformations.

Mechanism of Action

Process

The biological activity of Olomoucin is primarily attributed to its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. Additionally, it may inhibit pro-inflammatory pathways by modulating signaling molecules involved in inflammation.

Data

Studies have shown that Olomoucin can influence various cellular pathways:

  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway inhibition.
  • Modulation of cytokine production, leading to reduced inflammation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish crystalline powder.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Olomoucin is relatively stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Reactivity: Reacts with oxidizing agents due to its hydroxyl groups.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to characterize Olomoucin and confirm its structure.

Applications

Olomoucin has several scientific uses, including:

  1. Pharmacological Research: Investigated for its potential therapeutic effects against various diseases, including cancer and cardiovascular diseases.
  2. Nutraceuticals: Used in dietary supplements due to its antioxidant properties.
  3. Cosmetics: Incorporated into skincare products for its skin-protective effects against oxidative damage.
Introduction to Cyclin-Dependent Kinases (CDKs) and Therapeutic Targeting

Role of CDKs in Cell Cycle Regulation and Disease Pathogenesis

Cyclin-dependent kinases (CDKs) constitute a family of serine/threonine kinases that function as pivotal regulators of eukaryotic cell cycle progression, transcription, and neuronal functions. The human genome encodes 20 CDKs, which are categorized into three functional subgroups: cell cycle-related CDKs (CDK1, CDK2, CDK3, CDK4, CDK6), transcriptional CDKs (CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13), and atypical CDKs (CDK5, CDK14–CDK20) [10]. Cell cycle CDKs orchestrate phase transitions through the formation of specific complexes with cyclin partners. CDK4 and CDK6, activated by D-type cyclins during the G1 phase, phosphorylate the retinoblastoma protein (pRb), initiating E2F transcription factor release and enabling S-phase entry [3] [6]. CDK2/cyclin E complexes further phosphorylate pRb to facilitate the G1/S transition, while CDK1/cyclin B drives mitotic entry [6].

Dysregulation of CDK activity is a hallmark of numerous pathologies. Hyperactivation of CDK4/CDK6-cyclin D complexes occurs frequently in cancers via cyclin D1 gene amplification, CDK4/6 gene amplification, or loss of endogenous CDK inhibitors (e.g., p16INK4A) [3] [4]. This leads to uncontrolled proliferation through persistent pRb inactivation. Aberrant CDK5 activity, resulting from ectopic expression of its activators p35 or p39 in non-neuronal tissues, promotes tumor migration, invasion, and angiogenesis [7]. Transcriptional CDKs (particularly CDK9) are implicated in viral pathogenesis, as many viruses hijack host transcriptional machinery for viral genome replication [2].

Table 1: Key CDK Subgroups and Their Pathogenic Roles

CDK SubgroupRepresentative MembersPrimary FunctionsDisease Associations
Cell Cycle CDKsCDK4, CDK6, CDK1, CDK2G1/S progression, S-phase entry, MitosisBreast cancer, Glioblastoma, Melanoma
Transcriptional CDKsCDK9, CDK7, CDK8RNA polymerase II activation, Transcriptional elongationHIV replication, Herpesvirus infections
Atypical CDKsCDK5Neuronal development, Synaptic functionNeurodegeneration, Cancer metastasis

Historical Context of CDK Inhibitors in Oncology and Virology

The development of CDK inhibitors emerged from foundational research in cell cycle biology. Landmark studies in yeast genetics identified cell division cycle (CDC) genes, culminating in the discovery of CDC2 (CDK1 homolog) as a master regulator of mitosis [10]. The identification of cyclins as oscillatory regulators of CDKs provided the conceptual framework for targeting cyclin-CDK complexes therapeutically [6]. Early CDK inhibitors suffered from poor selectivity and toxicity. Flavopiridol, the first pan-CDK inhibitor tested clinically, inhibits CDK1, CDK2, CDK4, CDK6, and CDK9 (IC₅₀ = 20–300 nM) but exhibited limited efficacy and significant toxicity in solid tumor trials due to broad transcriptional suppression [1] [5] [7].

Olomoucine (6-(benzylamino)-2-[(2-hydroxyethyl)amino]-9-methylpurine), discovered in the early 1990s, represented a breakthrough as the first selective purine-based CDK inhibitor. It demonstrated preferential inhibition against CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E (IC₅₀ = 7 μM), CDK5/p35 (IC₅₀ = 3 μM), and ERK1 (IC₅₀ = 25 μM) with minimal effects on CDK4/CDK6 at concentrations below 100 μM [1] [8] [9]. This selectivity profile established olomoucine as a valuable chemical probe for dissecting CDK functions.

Unexpectedly, olomoucine and its analogs revealed potent antiviral properties. In vitro studies demonstrated broad-spectrum inhibition against herpes simplex virus (HSV-1, HSV-2), human cytomegalovirus (HCMV), adenovirus type-4 (Ad4), and vaccinia virus, including strains resistant to nucleoside analogs like acyclovir [2]. This activity was mechanistically linked to suppression of viral transcription via CDK9 inhibition—a kinase critical for RNA polymerase II activation—highlighting the dual therapeutic potential of CDK inhibitors in oncology and virology [2] [7].

Rationale for Targeting CDKs: From Olomoucine to Second-Generation Inhibitors

Olomoucine’s significance extends beyond its biochemical activity; it provided critical structural insights for rational drug design. Co-crystallization studies with CDK2 revealed that olomoucine binds the ATP-binding pocket through a unique 160° rotation compared to ATP’s adenine ring. This reorientation preserves hydrogen bonding with the kinase hinge region (Leu83) while enabling hydrophobic interactions between its benzyl ring and a distal pocket inaccessible to ATP [1] [8]. Crucially, this "purine scaffold" binding mode demonstrated that selective CDK inhibition could be achieved by exploiting structural features beyond the ATP-binding site.

Table 2: Evolution of Purine-Based CDK Inhibitors

InhibitorStructural ModificationsCDK Targets (IC₅₀)Key Advancements
OlomoucineC2: 2-hydroxyethylamino; N6: benzylamino; N9: methylCDK1/2: 7 μM; CDK5: 3 μM; CDK4/6: >100 μMFirst selective purine inhibitor; Defined binding mode
RoscovitineC2: R-1-hydroxypropylamino; N6: benzylamino; N9: isopropylCDK1/2: 0.65–0.7 μM; CDK5: 0.16 μM; CDK7: 0.46 μM10-fold increased potency; Clinical development (seliciclib)
Olomoucine IIRoscovitine derivative with ortho-hydroxybenzylCDK9: 0.6 μM (10-fold > roscovitine)Enhanced CDK9 inhibition; Superior antiviral activity
Purvalanol BC2: anilino; N6: 3-chloroanilino; N9: isopropylCDK1/2: <0.1 μMSub-nanomolar potency; Induces G2/M arrest

Despite its novelty, olomoucine exhibited moderate cellular potency (GI₅₀ = 12–142 μM across tumor lines) [9]. This limitation drove the development of second-generation analogs:

  • Roscovitine: Introduction of a chiral R-1-hydroxypropyl group at C2 and an isopropyl group at N9 enhanced complementarity to CDK2’s hydrophobic pockets, yielding 10-fold greater potency against CDK1/2 (IC₅₀ = 0.65–0.7 μM) and CDK5 (IC₅₀ = 0.16 μM). It demonstrated superior antitumor activity and entered clinical trials as seliciclib [1] [7].
  • Olomoucine II: Addition of an ortho-hydroxy group to roscovitine’s benzyl ring conferred a 10-fold increase in CDK9 inhibition (IC₅₀ = 0.6 μM) by optimizing interactions outside the ATP pocket. This translated to enhanced antiviral efficacy at lower concentrations than roscovitine [2].
  • Purvalanols: These analogs achieved sub-nanomolar CDK1/2 inhibition (IC₅₀ < 0.1 μM) via C2 anilino and N6 3-chloroanilino substituents, inducing potent G2/M arrest [1].

The therapeutic rationale for CDK inhibitors expanded with evidence of combinatorial synergy. Olomoucine II combined with the DNA polymerase inhibitor cidofovir nearly abolished adenovirus replication, illustrating that dual targeting of CDK-dependent transcription and viral DNA synthesis overcomes monotherapy limitations [2]. Similarly, roscovitine synergized with radiation in glioma models by suppressing DNA repair pathways [1]. These findings underscore olomoucine’s legacy: it established a chemical scaffold for developing selective CDK inhibitors with applications spanning oncology, virology, and beyond.

Properties

Product Name

Olomoucin

IUPAC Name

[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate

Molecular Formula

C24H24O7

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-30-23(29)24(3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3/t24-/m1/s1

InChI Key

FPVUCBMBMUHRDX-XMMPIXPASA-N

SMILES

CC(=CCC1=C(C=CC(=C1)COC(=O)C2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)COC(=O)C2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)COC(=O)[C@]2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.